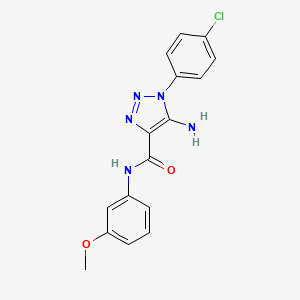![molecular formula C19H19ClF3N3O2 B4796014 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4796014.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
TAK-659 works by irreversibly binding to the active site of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea, thereby inhibiting its activity and downstream signaling pathways. This leads to a decrease in cell proliferation and survival, and an increase in apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a selective effect on B-cells, with minimal impact on other immune cells. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of TAK-659 for lab experiments include its potency and selectivity for N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea, as well as its favorable pharmacokinetic profile. The limitations include its irreversible binding to this compound, which may limit its use in certain experimental settings, and the need for further studies to fully understand its potential side effects.
Orientations Futures
There are several potential future directions for research on TAK-659. These include:
1. Combination therapy with other targeted agents to enhance its anti-tumor activity.
2. Further studies to understand its potential side effects and toxicities.
3. Development of biomarkers to predict response to treatment.
4. Clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies.
5. Investigation of its potential use in other diseases where N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea plays a role, such as autoimmune disorders.
Overall, TAK-659 shows promise as a potential treatment for B-cell malignancies and warrants further investigation.
Applications De Recherche Scientifique
TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies. In vitro studies have demonstrated its ability to inhibit N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea activity and induce apoptosis in malignant B-cells. In vivo studies using animal models of CLL and NHL have shown significant anti-tumor activity and improved survival rates.
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O2/c20-16-6-3-14(19(21,22)23)11-17(16)25-18(27)24-15-4-1-13(2-5-15)12-26-7-9-28-10-8-26/h1-6,11H,7-10,12H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFXCPGZBPNRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4795933.png)
![ethyl 4-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-3-oxobutanoate](/img/structure/B4795940.png)
![3-cyclopropyl-N-(2-{[(1-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4795948.png)
![methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4795957.png)
![4-ethyl-5-[2-(3-methyl-5-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795963.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B4795969.png)
![2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4795979.png)
![3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B4795985.png)


![5-methyl-N-(3-{N-[(3-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-isoxazolecarboxamide](/img/structure/B4796008.png)
![3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide](/img/structure/B4796015.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4796022.png)
![ethyl 4-({[2-(3,3-diphenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4796026.png)
